2-(6-(3-Methyl-1,2,4-oxadiazol-5-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetic acid
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
$$ ^1\text{H} $$ NMR :
- Acetic Acid Protons : A singlet at δ 3.8–4.2 ppm for the methylene group ($$ \text{CH}_2 $$) and a broad peak at δ 12–13 ppm for the carboxylic acid proton.
- Triazolopyridine Protons : Aromatic protons appear as doublets between δ 7.5–8.5 ppm, with coupling constants $$ J = 8–10 \, \text{Hz} $$.
- Oxadiazole Methyl Group : A singlet at δ 2.5 ppm for the $$ \text{CH}_3 $$ group.
$$ ^{13}\text{C} $$ NMR :
Infrared (IR) Spectroscopy
Mass Spectrometry (MS)
- Molecular Ion : $$ m/z = 338.26 \, (\text{M}^+) $$.
- Fragmentation Patterns :
- Loss of $$ \text{CO}_2 $$ ($$ -44 \, \text{Da} $$) from the acetic acid group.
- Cleavage of the oxadiazole ring ($$ -85 \, \text{Da} $$).
Comparative Analysis with Related Triazolopyridine-Oxadiazole Hybrids
Table 2: Structural and Spectral Comparison
Key Differences :
Properties
Molecular Formula |
C11H9N5O4 |
|---|---|
Molecular Weight |
275.22 g/mol |
IUPAC Name |
2-[6-(3-methyl-1,2,4-oxadiazol-5-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl]acetic acid |
InChI |
InChI=1S/C11H9N5O4/c1-6-12-10(20-14-6)7-2-3-8-13-16(5-9(17)18)11(19)15(8)4-7/h2-4H,5H2,1H3,(H,17,18) |
InChI Key |
ZTJMVVMMBSBKDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=N1)C2=CN3C(=NN(C3=O)CC(=O)O)C=C2 |
Origin of Product |
United States |
Preparation Methods
Formation of the Oxadiazole Intermediate
The 3-methyl-1,2,4-oxadiazole ring is typically synthesized via cyclization of amidoximes with carboxylic acid derivatives. For example:
Hydrazinolysis to Generate Hydrazino Intermediates
The chlorinated oxadiazole-pyridine intermediate undergoes hydrazinolysis:
Cyclocondensation to Form the Triazole Ring
The hydrazino intermediate reacts with carbonyl compounds (e.g., ethyl glyoxylate) to form the triazolopyridine core:
Hydrolysis to Acetic Acid Derivative
The ester is hydrolyzed to the carboxylic acid:
-
Reactant : 1M NaOH in aqueous ethanol.
-
Conditions : Room temperature, 4 hours.
-
Product : 2-(6-(3-Methyl-1,2,4-oxadiazol-5-yl)-3-oxo-triazolo[4,3-a]pyridin-2(3H)-yl)acetic acid.
Alternative Route via Mannich Reaction
Synthesis of Triazolopyridine Precursor
Introduction of Oxadiazole and Acetic Acid Groups
-
Step 1 : Bromination at position 6 of the triazolopyridine core using NBS.
-
Step 2 : Suzuki coupling with 3-methyl-1,2,4-oxadiazole-5-boronic acid.
-
Step 3 : Alkylation with ethyl bromoacetate, followed by hydrolysis.
Comparative Analysis of Methods
| Method | Key Steps | Yield | Advantages |
|---|---|---|---|
| Hydrazinolysis Pathway | Oxadiazole formation → Hydrazinolysis → Cyclocondensation → Hydrolysis | 50–60% | High regioselectivity; Scalable |
| Mannich Reaction Route | Triazole core synthesis → Functionalization | 40–50% | Flexible substitution patterns |
Critical Reaction Parameters
-
Oxadiazole Stability : The 3-methyl-1,2,4-oxadiazole ring is sensitive to strong acids; acetic acid is preferred over HCl/H2SO4.
-
Cyclocondensation Efficiency : Ethyl glyoxylate outperforms other carbonyl sources (e.g., ketones) in triazole ring closure.
-
Purification Challenges : Silica gel chromatography is required to separate regioisomers during triazole formation.
Recent Advances
Chemical Reactions Analysis
Types of Reactions
2-(6-(3-Methyl-1,2,4-oxadiazol-5-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of oxadiazole or triazolopyridine rings.
Substitution: Nucleophilic or electrophilic substitution on the heterocyclic rings.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing the oxadiazole and triazole moieties exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-oxadiazoles have been shown to possess potent activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In vitro studies demonstrate that these compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The anticancer potential of 2-(6-(3-Methyl-1,2,4-oxadiazol-5-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetic acid has been evaluated in several studies. It has shown promising results against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, certain derivatives have been tested against breast cancer cell lines (MCF-7 and MDA-MB-231), demonstrating significant cytotoxic effects .
Inhibition of Enzymatic Activity
The compound has also been investigated for its ability to inhibit specific enzymes linked to disease progression. Notably, it has shown inhibitory effects on alkaline phosphatases (h-TNAP and h-IAP), which are associated with cancer metastasis and bone mineralization processes . This inhibition suggests potential applications in treating diseases where these enzymes play critical roles.
Case Study 1: Antimicrobial Testing
A series of synthesized compounds based on the oxadiazole framework were tested for their antimicrobial efficacy using the disc diffusion method. The results indicated that compounds with the 3-methyl substitution exhibited enhanced activity against Bacillus cereus, highlighting the importance of structural modifications in optimizing antimicrobial properties .
Case Study 2: Anticancer Activity Assessment
In a comparative study involving various synthesized triazole derivatives, one compound demonstrated an IC50 value comparable to established chemotherapeutics when tested against HEPG-2 liver cancer cells. This finding underscores the potential of 2-(6-(3-Methyl-1,2,4-oxadiazol-5-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetic acid as a candidate for further development in cancer therapy .
Mechanism of Action
The mechanism of action of 2-(6-(3-Methyl-1,2,4-oxadiazol-5-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic rings can bind to active sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the specific pathways involved.
Comparison with Similar Compounds
Table 1: Comparative Structural Features
Key Observations:
Core Heterocycles :
- The target compound’s triazolo-pyridine core provides planar rigidity, enhancing π-π stacking interactions in biological targets. In contrast, the thiazolo-triazole core in Compound introduces sulfur, which may improve lipophilicity but reduce metabolic stability .
- Compound ’s benzo-oxazolo-oxazine core combines oxygen and nitrogen heteroatoms, likely improving solubility but increasing synthetic complexity .
Substituent Effects: The 3-methyl-1,2,4-oxadiazole group in the target compound is electron-deficient, favoring hydrogen bonding and dipole interactions. This differs from the 4-methoxyphenyl group in Compound , which contributes steric bulk and electron-donating properties .
Molecular Weight and Drug-Likeness :
- The target compound’s lower molecular weight (259.22 g/mol ) aligns better with Lipinski’s Rule of Five for oral bioavailability compared to the heavier analogs (>400 g/mol) .
Computational and Crystallographic Studies
- Structural determination of such compounds often employs SHELX programs (e.g., SHELXL for refinement), ensuring accurate 3D modeling for SAR analysis .
Biological Activity
The compound 2-(6-(3-Methyl-1,2,4-oxadiazol-5-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetic acid is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on existing literature and research findings.
Structural Characteristics
This compound features several pharmacologically relevant scaffolds:
- 1,2,4-Triazole : Known for its diverse biological activities including antimicrobial and anticancer effects.
- Oxadiazole : Often associated with anticancer properties and has been shown to exhibit significant activity against various cancer cell lines.
- Pyridine : Commonly found in many bioactive compounds and contributes to the overall activity profile of the molecule.
Anticancer Activity
Research indicates that compounds containing both triazole and oxadiazole moieties exhibit potent anticancer properties. The specific compound has shown promising results in various studies:
- In Vitro Studies :
- Mechanism of Action :
Antimicrobial Activity
In addition to its anticancer potential, this compound has been evaluated for antimicrobial properties:
- It has shown effectiveness against various bacterial strains and fungi, with studies indicating a broad-spectrum antimicrobial activity similar to that of conventional antibiotics .
Comparative Analysis with Related Compounds
A comparative analysis highlights the unique features of this compound relative to other structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 7-Phenyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one | Structure | Known for anti-inflammatory properties. |
| 5-Methyl-[1,2,4]triazole derivatives | Structure | Exhibits broad-spectrum antimicrobial activity. |
| 1,2,4-Oxadiazole derivatives | Structure | Often shows potent anticancer activity. |
This table illustrates how the unique combination of functionalities present in 2-(6-(3-Methyl-1,2,4-oxadiazol-5-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetic acid may confer specific biological activities not found in simpler analogs .
Case Studies
Several case studies have reported on the biological efficacy of this compound:
- Study on Anticancer Activity : A recent study evaluated the effects of this compound on various cancer cell lines and found it to induce apoptosis significantly more effectively than standard treatments .
- Antimicrobial Efficacy Report : Another study highlighted its effectiveness against resistant strains of bacteria and fungi, suggesting its potential use as a new antimicrobial agent .
Q & A
[Basic] What synthetic strategies are recommended for preparing this compound, and how can reaction yields be optimized?
Answer:
The synthesis of triazolopyridine-oxadiazole hybrids typically involves multi-step condensation and cyclization reactions. A validated approach includes:
- Step 1: Formation of the triazolo[4,3-a]pyridine core via cyclocondensation of hydrazine derivatives with carbonyl intermediates. For example, refluxing 3-methyl-1,2,4-oxadiazole-5-carboxylic acid hydrazide with α-keto esters in ethanol/HCl yields the triazolopyridine backbone .
- Step 2: Acetic acid side-chain introduction through nucleophilic substitution or alkylation. Ethyl bromoacetate is often used, followed by hydrolysis to yield the free carboxylic acid .
Optimization Tips: - Use anhydrous solvents (e.g., DMF or THF) and catalytic bases (e.g., KCO) to enhance alkylation efficiency.
- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7). Reported yields range from 60–83% depending on substituent steric effects .
[Basic] How is structural confirmation achieved for this compound?
Answer:
Structural validation requires a combination of spectroscopic and computational methods:
- IR Spectroscopy: Key peaks include C=O stretch (~1705 cm for the oxadiazole and triazolopyridine carbonyl groups) and C=N absorption (~1605 cm) .
- NMR Analysis:
- H NMR: Look for characteristic signals:
- δ 3.57 ppm (singlet, CH from acetic acid moiety) .
- δ 7.12–8.16 ppm (aromatic protons from pyridine/oxadiazole rings) .
- Mass Spectrometry: ESI-MS typically shows [M-H] ions aligned with molecular weight calculations (e.g., m/z 374.2 for a related analog) .
[Advanced] How can computational tools resolve contradictions in predicted vs. observed pharmacokinetic properties?
Answer:
Discrepancies often arise between in silico predictions (e.g., SwissADME) and experimental data. To address this:
Lipophilicity (LogP):
- SwissADME may overestimate LogP for polar heterocycles. Validate experimentally via shake-flask HPLC (e.g., LogP = 2.1 vs. predicted 2.8 for a triazolothiadiazine analog) .
Solubility:
- Adjust predictions using Hansen solubility parameters. For poor aqueous solubility (<50 µM), introduce hydrophilic groups (e.g., -OH or -SOH) at non-critical positions .
Drug-Likeness:
- Compare with reference drugs (e.g., celecoxib) to identify outliers in topological polar surface area (TPSA) or molecular weight .
[Advanced] How to design structure-activity relationship (SAR) studies for optimizing bioactivity?
Answer:
SAR strategies for triazolopyridine derivatives focus on:
- Oxadiazole Substitution: Replace the 3-methyl group with electron-withdrawing groups (e.g., -CF) to enhance target binding. For example, fluorinated analogs show 2–3x improved IC in enzyme inhibition assays .
- Acetic Acid Chain Modifications:
- Use molecular docking (AutoDock Vina) to prioritize analogs with high binding scores to target proteins (e.g., COX-2) .
- Validate in vitro using dose-response assays (e.g., IC determination via fluorescence polarization) .
[Advanced] How to address conflicting antioxidant vs. pro-oxidant activity reports in biological assays?
Answer:
Contradictory redox activity often stems from assay conditions or concentration thresholds:
Dose-Dependent Effects:
- At low concentrations (1–10 µM), the compound may scavenge free radicals (e.g., DPPH assay, IC = 15 µM) .
- Above 50 µM, metal ion chelation (e.g., Fe) can generate ROS via Fenton reactions .
Assay Design:
- Include positive controls (e.g., ascorbic acid) and metal chelators (e.g., EDTA) to isolate mechanisms.
- Use multiple assays (e.g., ABTS, FRAP, and lipid peroxidation inhibition) for cross-validation .
[Basic] What safety protocols should be followed during handling?
Answer:
While no specific SDS exists for this compound, extrapolate from structurally related chemicals:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.
- Ventilation: Use fume hoods during synthesis to avoid inhalation of acetic acid vapors or heterocyclic intermediates .
- First Aid: For skin contact, wash with soap/water immediately; for eye exposure, irrigate for 15+ minutes and consult a physician .
[Advanced] How to troubleshoot low reproducibility in spectral data across labs?
Answer:
Inconsistent NMR/IR data may arise from:
- Solvent Polarity: DMSO-d vs. CDCl shifts proton signals (e.g., acetic acid CH at δ 3.57 in DMSO vs. δ 3.89 in CDCl) .
- Crystallization Artifacts: Ensure pure polymorphic forms by recrystallizing from DMSO/water (1:1) and confirming via PXRD .
- Instrument Calibration: Standardize NMR spectrometers with tetramethylsilane (TMS) and validate IR using polystyrene films.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
